![molecular formula C29H18N2O4 B4654359 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate](/img/structure/B4654359.png)
3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate
Overview
Description
3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDPB, and it is a derivative of 4-(3,4-dicyanophenoxy)benzoic acid. In
Mechanism of Action
The mechanism of action of 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate is not fully understood. However, studies have shown that it works by modulating various signaling pathways in the body. For example, it can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival. It can also inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate has various biochemical and physiological effects in the body. Some of these effects include:
1. Increased energy metabolism: BDPB can activate the AMPK pathway, which leads to increased energy metabolism and improved glucose uptake.
2. Reduced oxidative stress: BDPB has antioxidant properties and can reduce oxidative stress in the body.
3. Anti-inflammatory effects: BDPB can inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate in lab experiments is its versatility. It can be used in various assays to study different signaling pathways and cellular processes. However, one of the limitations of using BDPB is its solubility. It is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate. Some of these include:
1. Further studies on its mechanism of action: More research is needed to fully understand how BDPB works at the molecular level.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of BDPB in humans.
3. Development of new derivatives: Researchers can explore the synthesis of new derivatives of BDPB with improved solubility and bioavailability.
4. Studies on its potential applications in other fields: Researchers can explore the potential applications of BDPB in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate is a chemical compound that has shown promising results in various scientific fields. Its versatility and potential applications make it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in humans.
Scientific Research Applications
3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate has been extensively studied for its potential applications in various scientific fields. Some of the areas where this compound has shown promising results include:
1. Cancer research: Studies have shown that BDPB has anti-tumor activity and can inhibit the growth of cancer cells. It works by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
2. Neuroprotection: BDPB has been shown to have neuroprotective effects in various animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. It works by reducing oxidative stress and inflammation in the brain.
3. Anti-inflammatory effects: BDPB has been shown to have potent anti-inflammatory effects in various animal models of inflammation. It works by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
(3-benzoylphenyl)methyl 4-(3,4-dicyanophenoxy)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O4/c30-17-24-11-14-27(16-25(24)18-31)35-26-12-9-22(10-13-26)29(33)34-19-20-5-4-8-23(15-20)28(32)21-6-2-1-3-7-21/h1-16H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFCAWSNPMYTLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)COC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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